6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, redox potential).Scientific Research Applications
Chemical Synthesis and Structure Analysis
- Synthesis and Structural Studies : 6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been a focal point in chemical synthesis studies. For instance, reactions involving this compound have led to the formation of thietanyl derivatives, highlighting its potential in the synthesis of complex molecules. Notably, the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane gave 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. Further reactions and structural analysis, like X-ray analysis, confirmed the formation of specific derivatives, illustrating the compound's utility in chemical synthesis and structural elucidation (Kataev et al., 2018), (Kataev et al., 2013).
Biological and Pharmacological Properties
Pharmacological Effects : Derivatives of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione have shown promising pharmacological activities. For example, certain synthesized compounds demonstrated notable hypotensive activity, indicating the compound's potential in developing new therapeutic agents (Kataev et al., 2014).
Biochemical Applications : The compound and its derivatives also play a role in biochemical studies, particularly concerning oxidative stress and free radical oxidation. Studies indicated that new derivatives of pyrimidine-2,4(1H,3H)-diones could enhance the body's adaptive capabilities and provide protective effects under extreme conditions, underlining their importance in biochemical and medicinal research (Meshcheryakova et al., 2022).
Crystallography and Material Science
- Crystal Structure and Material Science : Investigations into the crystal structures of complexes involving 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have provided insights into their potential applications in material science and crystallography. For example, studies on cocrystals involving these compounds revealed intricate hydrogen-bond-based synthon motifs, showcasing their relevance in understanding molecular interactions and designing materials with specific properties (Gerhardt & Egert, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves a discussion of potential future research directions, like new synthetic methods, applications, or derivatives of the compound.
Please note that the availability of this information depends on how much research has been done on the compound. For a less-studied compound, much of this information may not be available. It’s also important to consult multiple sources and critically evaluate the information, as different sources may have slightly different data.
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properties
IUPAC Name |
6-hydrazinyl-3-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h2,8H,6H2,1H3,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTQFNMCDOXSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226214 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
1142201-78-2 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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